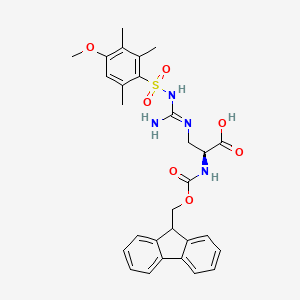
Fmoc-(3,(Mtr)Guanidino)-Ala-OH
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Fmoc-(3,(Mtr)Guanidino)-Ala-OH is a synthetic amino acid derivative used primarily in peptide synthesis. The compound features a fluorenylmethyloxycarbonyl (Fmoc) protecting group, a methoxytrimethylbenzene sulfonyl (Mtr) protecting group on the guanidino group, and an alanine residue. This compound is valuable in the field of peptide chemistry due to its stability and ease of deprotection.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-(3,(Mtr)Guanidino)-Ala-OH typically involves multiple steps:
Protection of the Guanidino Group: The guanidino group is protected using methoxytrimethylbenzene sulfonyl chloride in the presence of a base such as triethylamine.
Fmoc Protection: The amino group of alanine is protected using fluorenylmethyloxycarbonyl chloride in the presence of a base like sodium carbonate.
Coupling Reaction: The protected guanidino group is coupled with the Fmoc-protected alanine using coupling reagents such as dicyclohexylcarbodiimide (DCC) and hydroxybenzotriazole (HOBt).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials are reacted in industrial reactors.
Purification: The product is purified using techniques such as crystallization, chromatography, and recrystallization.
Quality Control: The final product undergoes rigorous quality control to ensure purity and consistency.
化学反応の分析
Types of Reactions
Fmoc-(3,(Mtr)Guanidino)-Ala-OH undergoes several types of chemical reactions:
Deprotection Reactions: The Fmoc and Mtr protecting groups can be removed under specific conditions. Fmoc deprotection is typically achieved using piperidine, while Mtr deprotection requires acidic conditions such as trifluoroacetic acid (TFA).
Coupling Reactions: The compound can be coupled with other amino acids or peptides using coupling reagents like DCC and HOBt.
Common Reagents and Conditions
Fmoc Deprotection: Piperidine in dimethylformamide (DMF).
Mtr Deprotection: Trifluoroacetic acid (TFA) in the presence of scavengers like triisopropylsilane (TIPS).
Coupling Reagents: Dicyclohexylcarbodiimide (DCC) and hydroxybenzotriazole (HOBt).
Major Products Formed
Deprotected Amino Acid: Removal of the Fmoc and Mtr groups yields the free amino acid.
Peptide Chains: Coupling reactions result in the formation of peptide chains with the desired sequence.
科学的研究の応用
Chemistry
Fmoc-(3,(Mtr)Guanidino)-Ala-OH is widely used in peptide synthesis for the preparation of complex peptides and proteins. Its stability and ease of deprotection make it a preferred choice for solid-phase peptide synthesis.
Biology
In biological research, this compound is used to study protein-protein interactions, enzyme-substrate interactions, and receptor-ligand binding. It is also employed in the synthesis of peptide-based inhibitors and probes.
Medicine
This compound is used in the development of peptide-based therapeutics. It is involved in the synthesis of peptide drugs that target specific proteins or pathways in the body.
Industry
In the pharmaceutical industry, this compound is used in the large-scale synthesis of peptide drugs. It is also employed in the production of peptide-based materials for various applications.
作用機序
The mechanism of action of Fmoc-(3,(Mtr)Guanidino)-Ala-OH involves its incorporation into peptide chains during synthesis. The Fmoc and Mtr protecting groups prevent unwanted side reactions, allowing for the selective formation of peptide bonds. Upon deprotection, the free amino acid can interact with other molecules, facilitating the study of biological processes and the development of therapeutics.
類似化合物との比較
Similar Compounds
Fmoc-(3,(Pbf)Guanidino)-Ala-OH: Similar to Fmoc-(3,(Mtr)Guanidino)-Ala-OH but uses pentamethyl-dihydrobenzofuran-5-sulfonyl (Pbf) as the protecting group.
Fmoc-(3,(Pmc)Guanidino)-Ala-OH: Uses pentamethyl-chroman-6-sulfonyl (Pmc) as the protecting group.
Uniqueness
This compound is unique due to its specific protecting groups, which offer distinct advantages in terms of stability and ease of deprotection. The choice of protecting groups can influence the overall yield and purity of the synthesized peptides, making this compound a valuable tool in peptide chemistry.
特性
分子式 |
C29H32N4O7S |
|---|---|
分子量 |
580.7 g/mol |
IUPAC名 |
(2S)-3-[[amino-[(4-methoxy-2,3,6-trimethylphenyl)sulfonylamino]methylidene]amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |
InChI |
InChI=1S/C29H32N4O7S/c1-16-13-25(39-4)17(2)18(3)26(16)41(37,38)33-28(30)31-14-24(27(34)35)32-29(36)40-15-23-21-11-7-5-9-19(21)20-10-6-8-12-22(20)23/h5-13,23-24H,14-15H2,1-4H3,(H,32,36)(H,34,35)(H3,30,31,33)/t24-/m0/s1 |
InChIキー |
ITPWVEUAGFUBDN-DEOSSOPVSA-N |
異性体SMILES |
CC1=CC(=C(C(=C1S(=O)(=O)NC(=NC[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)N)C)C)OC |
正規SMILES |
CC1=CC(=C(C(=C1S(=O)(=O)NC(=NCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)N)C)C)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[3-(Aminomethyl)oxan-3-yl]-2-methylpropan-1-ol](/img/structure/B13153922.png)

![6-Chloro-[3,4'-bipyridine]-5-carbaldehyde](/img/structure/B13153930.png)
![5-[2-(Bromomethyl)butyl]-1,2,3-thiadiazole](/img/structure/B13153937.png)




![4-Chloro-2-[3-(hydroxymethyl)pyrrolidin-1-YL]-1,3-thiazole-5-carbaldehyde](/img/structure/B13153962.png)





